molecular formula C10H9F2NO B3214688 2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- CAS No. 1151397-83-9

2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-

Cat. No.: B3214688
CAS No.: 1151397-83-9
M. Wt: 197.18 g/mol
InChI Key: VSASGVXMAZXMAB-UHFFFAOYSA-N
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Description

2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- is a chemical compound that belongs to the benzazepine family. Benzazepines are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of two fluorine atoms at the 7 and 9 positions and a tetrahydro structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of polyphosphoric acid as a catalyst to facilitate the cyclization process. The reaction is carried out at elevated temperatures, often around 60°C, and requires an extended reaction time of up to 20 hours . The crude product is then purified through hydrolysis and recrystallization to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve high purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms at the 7 and 9 positions in 2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- imparts unique properties to the compound. Fluorine atoms can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its binding affinity to biological targets. These characteristics make it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-7-4-6-2-1-3-9(14)13-10(6)8(12)5-7/h4-5H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSASGVXMAZXMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213548
Record name 7,9-Difluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151397-83-9
Record name 7,9-Difluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1151397-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,9-Difluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-
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2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-
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2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-
Reactant of Route 4
2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-
Reactant of Route 5
2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-
Reactant of Route 6
2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-

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